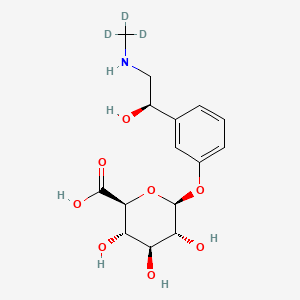

Phenylephrine glucuronide-d3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C15H21NO8 |

|---|---|

分子量 |

346.35 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C15H21NO8/c1-16-6-9(17)7-3-2-4-8(5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m0/s1/i1D3 |

InChIキー |

DMVJUYDQYGHJIC-HGEUREDWSA-N |

異性体SMILES |

[2H]C([2H])([2H])NC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |

正規SMILES |

CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties of Phenylephrine (B352888) Glucuronide-d3

This technical guide provides a comprehensive overview of the chemical properties, metabolism, and analytical applications of Phenylephrine glucuronide-d3. This stable isotope-labeled compound is a critical tool in pharmacokinetic and metabolic research involving its parent drug, phenylephrine.

Core Chemical Properties

This compound is the deuterated form of phenylephrine glucuronide, a major metabolite of the widely used decongestant and vasopressor, phenylephrine. The incorporation of three deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.[1][2]

Quantitative Data Summary

The fundamental chemical properties of this compound and its parent compounds are summarized below for easy comparison.

| Property | This compound | Phenylephrine Glucuronide | Phenylephrine |

| Molecular Formula | C₁₅H₁₈D₃NO₈[3] | C₁₅H₂₁NO₈[4][5] | C₉H₁₃NO₂ |

| Molecular Weight | 346.35 g/mol [1][3] | 343.33 g/mol [4][5] | 167.20 g/mol [6] |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(methylamino-d3)ethyl]phenoxy]oxane-2-carboxylic acid | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid[4] | 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol[6] |

| Synonyms | (R/S)-Phenylephrine-d3 Glucuronide[3][7] | Phenylephrine-D-glucuronide[4] | L-m-Synephrine, Neo-Synephrine |

Metabolic Pathway of Phenylephrine

Phenylephrine undergoes extensive first-pass metabolism, primarily in the liver and intestines. The main metabolic routes are sulfation, oxidative deamination by monoamine oxidase (MAO), and to a lesser extent, glucuronidation.[8] The glucuronidation process involves the conjugation of glucuronic acid to the phenylephrine molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of phenylephrine, facilitating its renal excretion.[9][10]

Metabolic pathways of Phenylephrine.

Experimental Protocols & Analytical Applications

This compound is primarily utilized as an internal standard for the quantification of phenylephrine and its metabolites in biological matrices such as plasma and urine.[1][2][11] The stable isotope label ensures that its chemical and physical behavior is nearly identical to the endogenous analyte, but its mass is shifted, allowing for clear differentiation in mass spectrometric analysis.[3]

General Experimental Workflow: LC-MS/MS Bioanalysis

A typical workflow for the quantification of phenylephrine and its glucuronide metabolite in a biological sample involves the following steps:

-

Sample Preparation : A known amount of the internal standard, this compound, is spiked into the biological sample (e.g., plasma, urine). This is followed by protein precipitation and/or solid-phase extraction (SPE) to remove interfering substances.

-

Chromatographic Separation : The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A suitable column (e.g., C18) is used to separate the analytes from other matrix components.

-

Mass Spectrometric Detection : The eluent from the chromatography system is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte (Phenylephrine glucuronide) and the internal standard (this compound) using Multiple Reaction Monitoring (MRM).

-

Quantification : The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Bioanalytical workflow using an internal standard.

Cited Methodologies

Several analytical methods have been developed for the determination of phenylephrine and its metabolites. These include High-Performance Liquid Chromatography (HPLC), spectrophotometry, and various electrophoretic techniques.[11][12][13] For the specific quantification of phenylephrine and its glucuronide in biological fluids, HPLC coupled with tandem mass spectrometry (MS/MS) is a commonly employed and highly sensitive method.[11] The use of a deuterated internal standard like this compound is crucial for achieving high accuracy and precision in these assays by correcting for matrix effects and variations during sample processing and analysis.[1][14]

References

- 1. veeprho.com [veeprho.com]

- 2. veeprho.com [veeprho.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Phenylephrine-D-glucuronide | C15H21NO8 | CID 71751611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R/S)-Phenylephrine-d3 Glucuronide [chemicalbook.com]

- 8. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Phenylephrine - Wikipedia [en.wikipedia.org]

- 10. ovid.com [ovid.com]

- 11. researchgate.net [researchgate.net]

- 12. mjcce.org.mk [mjcce.org.mk]

- 13. researchgate.net [researchgate.net]

- 14. Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Phenylephrine Glucuronide-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Phenylephrine (B352888) glucuronide-d3, a critical internal standard for the accurate quantification of phenyleylephrine and its primary metabolite in biological matrices. This document details both chemical and enzymatic synthetic routes, provides comprehensive experimental protocols, and presents characterization data in a clear, tabular format.

Introduction

Phenylephrine is a widely used sympathomimetic amine, primarily functioning as a selective α1-adrenergic receptor agonist. It is commonly found in over-the-counter decongestants and is also used to manage hypotension.[1] The metabolism of phenylephrine is extensive, occurring in the liver and intestines, with glucuronidation being a significant pathway.[1] Accurate quantification of phenylephrine and its metabolites is crucial for pharmacokinetic and toxicological studies.

Deuterated internal standards, such as Phenylephrine glucuronide-d3, are invaluable in bioanalytical assays using mass spectrometry. They exhibit nearly identical chemical and physical properties to the analyte of interest but have a different mass, allowing for precise correction of matrix effects and variability during sample processing and analysis.

This guide outlines two primary methodologies for the synthesis of this compound: a chemical approach based on the Koenigs-Knorr reaction and an enzymatic approach utilizing UDP-glucuronosyltransferases (UGTs).

Synthesis Pathways

Chemical Synthesis

The chemical synthesis of this compound involves a multi-step process, beginning with the synthesis of the deuterated aglycone, Phenylephrine-d3, followed by glycosylation with a protected glucuronic acid derivative and subsequent deprotection.

Caption: Chemical Synthesis Workflow for this compound.

Enzymatic Synthesis

Enzymatic synthesis offers a more direct and stereospecific route to this compound, mimicking the biological metabolic pathway. This method utilizes UDP-glucuronosyltransferase (UGT) enzymes, typically from liver microsomes, to catalyze the conjugation of Phenylephrine-d3 with UDP-glucuronic acid (UDPGA).

Caption: Enzymatic Synthesis of this compound.

Experimental Protocols

Chemical Synthesis Protocol

Step 1: Synthesis of Phenylephrine-d3

A detailed multi-step synthesis is required, starting from a suitable precursor like 3-hydroxyacetophenone. Deuterium atoms are introduced using a deuterated reducing agent, such as sodium borodeuteride (NaBD4), during the reduction of a ketone intermediate. The N-methyl group can be introduced via reductive amination with formaldehyde-d2 or methyl-d3 iodide.

Step 2: Glycosylation (Koenigs-Knorr Reaction)

-

Protection of Glucuronic Acid: Commercially available glucuronic acid is per-acetylated and then brominated to form acetobromo-α-D-glucuronic acid methyl ester.

-

Coupling Reaction:

-

Dissolve Phenylephrine-d3 (1 equivalent) and a silver carbonate catalyst in an anhydrous solvent (e.g., dichloromethane).

-

Slowly add a solution of acetobromo-α-D-glucuronic acid methyl ester (1.2 equivalents) in the same solvent at room temperature.

-

Stir the reaction mixture in the dark for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting protected this compound by column chromatography.

-

Step 3: Deprotection

-

Dissolve the purified protected product in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (B1231860) and stir at room temperature for 2-4 hours to remove the acetyl groups.

-

Neutralize the reaction with an acidic resin.

-

Filter the resin and concentrate the filtrate.

-

Dissolve the residue in a mixture of tetrahydrofuran (B95107) and water.

-

Add lithium hydroxide (B78521) (2 equivalents) and stir at room temperature for 1-2 hours to hydrolyze the methyl ester.

-

Purify the final product, this compound, by preparative High-Performance Liquid Chromatography (HPLC).

Enzymatic Synthesis Protocol

-

Reaction Mixture Preparation: In a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4), combine Phenylephrine-d3 (e.g., 1 mM), UDP-glucuronic acid (UDPGA, e.g., 2 mM), and a source of UGT enzyme (e.g., human liver microsomes, 1 mg/mL).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours).

-

Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Centrifuge the mixture to precipitate the proteins.

-

Product Purification: Purify the this compound from the supernatant using preparative HPLC.

Characterization Data

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

High-Performance Liquid Chromatography (HPLC)

Table 1: HPLC Parameters for Purity Assessment

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 273 nm |

| Retention Time | Approximately 8.5 minutes |

| Purity | >98% |

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data for Structural Confirmation

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| [M+H]⁺ (Calculated) | C₁₅H₁₈D₃NO₈⁺, m/z 347.16 |

| [M+H]⁺ (Observed) | m/z 347.2 |

| MS/MS Fragmentation Ions | m/z 171.1 (aglycone-d3 fragment) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Key ¹H NMR Signals for Structural Elucidation (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.2-7.4 | m | Aromatic protons |

| 5.1 | d | Anomeric proton (H-1'') |

| 3.4-4.0 | m | Glucuronide ring protons |

Note: The absence of a signal for the N-methyl protons confirms deuteration at this position.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. Both chemical and enzymatic methods offer viable routes to this essential internal standard. The choice of method will depend on the specific requirements of the research, including desired yield, stereospecificity, and available resources. Thorough characterization using HPLC, MS, and NMR is imperative to ensure the quality and reliability of the synthesized standard for its intended application in bioanalytical studies.

References

The Synthesis and Application of Deuterium-Labeled Phenylephrine Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, analysis, and application of deuterium-labeled phenylephrine (B352888) and its major metabolites. The use of stable isotope-labeled internal standards is crucial for the accurate quantification of drug molecules and their metabolites in complex biological matrices, a cornerstone of modern pharmacokinetic and metabolic research. This document details experimental protocols, presents quantitative data in a structured format, and illustrates key pathways and workflows to support researchers in this field.

Introduction to Deuterium-Labeled Internal Standards

In pharmacokinetic (PK) and drug metabolism studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary analytical technique due to its high sensitivity and selectivity.[1] However, analytical variability can arise from sample preparation, matrix effects (ion suppression or enhancement), and instrument fluctuations.[1][2] To mitigate these issues, a stable isotope-labeled internal standard (SIL-IS) is employed. A SIL-IS is a version of the analyte where one or more atoms have been replaced by a heavier stable isotope, such as deuterium (B1214612) (²H).[2] Deuterium-labeled standards are ideal as they exhibit nearly identical chemical and physical properties to their unlabeled counterparts, co-eluting during chromatography and experiencing similar ionization effects in the mass spectrometer.[2] This allows for accurate and precise quantification by measuring the ratio of the analyte to the known concentration of the internal standard.[1]

Synthesis of Deuterium-Labeled Phenylephrine and its Metabolites

The synthesis of deuterium-labeled phenylephrine and its metabolites is a critical step in developing robust bioanalytical assays. While custom synthesis by specialized laboratories is common, understanding the synthetic routes is valuable for researchers.

Synthesis of Deuterium-Labeled Phenylephrine

A common method for synthesizing α,α-dideutero-phenylephrine involves the reduction of a cyanohydrin intermediate derived from 3-hydroxybenzaldehyde (B18108) using a deuterated reducing agent like trideuteroborane (BD₃) in tetrahydrofuran (B95107) (THF).[3] The resulting deuterated m-octopamine precursor is then N-methylated to yield the final product.[3]

Experimental Protocol: Synthesis of (–)-α,α-dideutero-phenylephrine [3]

-

Cyanohydrin Formation: 3-Hydroxybenzaldehyde is reacted with a cyanide source to form the corresponding cyanohydrin.

-

Deuterated Reduction: The cyanohydrin is then reduced with trideuteroborane in THF. The reaction mixture is typically refluxed to ensure complete reaction.

-

Work-up and Extraction: The reaction is quenched, and the product, (±)-α,α-dideutero-m-octopamine, is extracted using an organic solvent like diethyl ether.

-

Purification and Resolution: The crude product is purified, and the desired (–)-enantiomer is resolved.

-

N-methylation: The resolved (–)-α,α-dideutero-m-octopamine is then methylated to yield (–)-α,α-dideutero-phenylephrine.

Synthesis of Deuterium-Labeled Phenylephrine Metabolites

Phenylephrine-3-O-sulfate: A facile method for the chemical synthesis of unlabeled phenylephrine-3-O-sulfate has been established, which can be adapted for a deuterated version starting with deuterated phenylephrine.[4] This chemical synthesis generally provides higher yields and purity compared to biosynthetic methods.[4]

m-Hydroxymandelic Acid: The synthesis of deuterium-labeled m-hydroxymandelic acid can be approached by adapting general methods for deuterium labeling of aromatic compounds and mandelic acid derivatives. One potential route involves the deuteration of a suitable precursor, such as 3-hydroxyacetophenone, followed by conversion to the mandelic acid derivative.

Analytical Methodology: LC-MS/MS Quantification

The quantitative analysis of phenylephrine and its metabolites in biological matrices such as plasma and urine is predominantly performed using LC-MS/MS with a deuterium-labeled internal standard.

Sample Preparation

Effective sample preparation is crucial for removing interferences and concentrating the analytes. Protein precipitation is a common and straightforward method for plasma samples.

Experimental Protocol: Plasma Sample Preparation by Protein Precipitation [2]

-

Aliquoting: Aliquot 100 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the deuterium-labeled internal standard working solution at a known concentration to each sample, calibrator, and quality control (QC) sample.

-

Vortexing: Briefly vortex the samples to ensure thorough mixing.

-

Protein Precipitation: Add 300 µL of a cold precipitating agent (e.g., acetonitrile (B52724) or methanol).

-

Centrifugation: Vortex the samples and then centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) before injection into the LC-MS/MS system.[2]

LC-MS/MS Parameters

The following table summarizes typical mass spectrometry parameters for the analysis of phenylephrine and its deuterated analog. The specific transitions for the metabolites would need to be optimized based on the deuteration pattern of the synthesized standards.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Phenylephrine | 168.1 | 135.0 | Positive ESI | [5] |

| Phenylephrine-d3 | 171.1 | 138.0 | Positive ESI | Predicted |

| Phenylephrine-3-O-sulfate | 248.0 | 168.0 | Negative ESI | Predicted |

| Deuterated Phenylephrine-3-O-sulfate | Varies | Varies | Negative ESI | To be determined |

| m-Hydroxymandelic Acid | 167.0 | 121.0 | Negative ESI | Predicted |

| Deuterated m-Hydroxymandelic Acid | Varies | Varies | Negative ESI | To be determined |

Note: The predicted m/z values for deuterated compounds and metabolites are illustrative and will depend on the specific number and location of deuterium atoms. These values must be determined experimentally.

Pharmacokinetics of Phenylephrine

Deuterium-labeled phenylephrine is an invaluable tool for elucidating the pharmacokinetic profile of the drug. The following table presents pharmacokinetic parameters for oral phenylephrine from studies in healthy adult volunteers. The use of a deuterated internal standard in such studies ensures the accuracy of these measurements.

| Parameter | 10 mg Dose | 20 mg Dose | 30 mg Dose | Reference |

| Cmax (pg/mL) | 1354 ± 954 | 2959 ± 2122 | 4492 ± 1978 | [6] |

| Tmax (h) | 0.33 - 0.5 (median) | 0.33 - 0.5 (median) | 0.33 - 0.5 (median) | [6] |

| AUC∞ (pg·h/mL) | 955.8 ± 278.5 | 2346 ± 983.8 | 3900 ± 1764 | [6] |

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and biological pathways is essential for understanding the context and application of deuterium-labeled compounds.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study using a deuterium-labeled internal standard.

Typical workflow for a pharmacokinetic study using a deuterium-labeled internal standard.

Phenylephrine Signaling Pathway

Phenylephrine is a selective α1-adrenergic receptor agonist. Its binding to the receptor initiates a signaling cascade that leads to various physiological effects.

Simplified signaling pathway of phenylephrine via the α1-adrenergic receptor.

Conclusion

Deuterium-labeled phenylephrine and its metabolites are indispensable tools for accurate and precise bioanalysis in drug development and research. This guide provides a foundational understanding of their synthesis, analytical methodologies, and applications. By employing the detailed protocols and understanding the underlying principles outlined herein, researchers can generate high-quality, reliable data to advance our understanding of the pharmacokinetics and metabolism of phenylephrine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. Preparation of phenylephrine 3-O-sulfate as the major in vivo metabolite of phenylephrine to facilitate its pharmacokinetic and metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Norepinephrine metabolism in man using deuterium labeling: turnover 4-hydroxy-3-methoxymandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The In Vivo Formation of Phenylephrine Glucuronide-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylephrine (B352888) is a synthetic sympathomimetic amine widely used as a nasal decongestant and vasopressor. Its metabolism in vivo is extensive and occurs primarily through sulfation and oxidative deamination. Glucuronidation represents a secondary but significant pathway in the biotransformation and subsequent elimination of phenylephrine. This guide provides a detailed overview of the mechanism of phenylephrine glucuronidation, with a focus on its deuterated analog, phenylephrine-d3. The inclusion of a deuterium (B1214612) label (d3) on the methyl group of phenylephrine is a common strategy in drug metabolism studies to investigate kinetic isotope effects or to serve as an internal standard in analytical assays. While specific studies on phenylephrine-d3 are limited, the fundamental enzymatic processes governing its glucuronidation are expected to be identical to those of non-deuterated phenylephrine.

Mechanism of Phenylephrine Glucuronidation

The formation of phenylephrine glucuronide is a Phase II metabolic reaction catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). This process, known as glucuronidation, involves the covalent attachment of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the phenolic hydroxyl group of phenylephrine. This conjugation significantly increases the water solubility of phenylephrine, facilitating its excretion from the body, primarily via the urine.

The reaction can be summarized as follows:

Phenylephrine + UDP-glucuronic acid (UGT enzyme) → Phenylephrine-3-O-glucuronide + UDP

UDP-Glucuronosyltransferase (UGT) Isozymes

While the specific UGT isozymes responsible for phenylephrine glucuronidation have not been definitively identified in the literature, phenylephrine's chemical structure as a simple phenol (B47542) provides strong indications of the likely candidates. The UGT1A subfamily, particularly UGT1A6 and UGT1A9, are known to efficiently glucuronidate simple phenolic compounds.[1] Therefore, it is highly probable that these isozymes are the primary catalysts for the formation of phenylephrine glucuronide in vivo.

The metabolic pathway of phenylephrine, including the glucuronidation route, is depicted in the following diagram:

Quantitative Data on Phenylephrine Metabolism

Table 1: Pharmacokinetic Parameters of Oral Phenylephrine in Children (2-17 years) [2][3][4]

| Parameter | Age Group 2-5 years (n=10) | Age Group 6-11 years (n=16) | Age Group 12-17 years (n=14) |

| Dose (mg) | 2.5 | 5 | 10 |

| Cmax (pg/mL) | 477 ± 187 | 589 ± 169 | 673 ± 229 |

| Tmax (h) | 0.42 (median) | 0.50 (median) | 0.50 (median) |

| AUC₀-∞ (pg·h/mL) | 672 ± 254 | 830 ± 296 | 1020 ± 404 |

| t½ (h) | 1.2 ± 0.3 | 1.4 ± 0.4 | 1.6 ± 0.4 |

Data are presented as mean ± standard deviation, except for Tmax which is the median.

Table 2: Urinary Excretion of Phenylephrine and its Metabolites

While specific percentages for phenylephrine glucuronide are not consistently reported across studies, it is acknowledged as a minor metabolite compared to phenylephrine sulfate and meta-hydroxymandelic acid.[5]

Experimental Protocols

In Vitro Glucuronidation Assay of Phenylephrine using Human Liver Microsomes

This protocol is adapted from general procedures for in vitro UGT assays and is suitable for investigating the glucuronidation of phenylephrine.[6][7][8]

1. Materials and Reagents:

-

Phenylephrine-d3

-

Pooled human liver microsomes (HLMs)

-

UDP-glucuronic acid (UDPGA), trisodium (B8492382) salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin (B1591596) (pore-forming agent)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., a structurally similar deuterated compound not present in the sample)

2. Microsome Activation (Latency Disruption):

-

Thaw pooled human liver microsomes on ice.

-

Dilute the microsomes to a final protein concentration of 1 mg/mL in 50 mM Tris-HCl buffer (pH 7.4).

-

Add alamethicin to the microsomal suspension to a final concentration of 50 µg/mg of microsomal protein to disrupt the membrane and expose the UGT active sites.

-

Incubate on ice for 15 minutes.

3. Incubation:

-

Prepare incubation mixtures in microcentrifuge tubes. Each reaction should contain:

-

Activated human liver microsomes (final concentration 0.5 mg/mL)

-

Phenylephrine-d3 (at various concentrations, e.g., 1-500 µM, to determine kinetic parameters)

-

MgCl₂ (final concentration 10 mM)

-

Tris-HCl buffer (to final volume)

-

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA (final concentration 5 mM).

-

Incubate at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

4. Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

5. Analytical Method: LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Use multiple reaction monitoring (MRM) to detect the parent and product ions for phenylephrine-d3 and phenylephrine-d3 glucuronide.

The following diagram illustrates the general workflow for this in vitro experiment:

Conclusion

The in vivo formation of phenylephrine-d3 glucuronide is a Phase II metabolic process mediated by UDP-glucuronosyltransferases, with UGT1A6 and UGT1A9 being the most probable isozymes involved. Although a minor metabolic pathway compared to sulfation and oxidation, glucuronidation plays a role in the detoxification and elimination of phenylephrine. The use of deuterated phenylephrine in metabolic studies allows for precise quantification and investigation of metabolic pathways. Further research is warranted to definitively identify the specific UGT isozymes responsible for phenylephrine glucuronidation and to determine the precise kinetic parameters of this reaction. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such investigations.

References

- 1. Quantitative structure activity relationships for the glucuronidation of simple phenols by expressed human UGT1A6 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Single-Dose Pharmacokinetics and Metabolism of the Oral Decongestant Phenylephrine HCl in Children and Adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucuronidation of aliphatic alcohols in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Biological Stability: A Technical Guide to Phenylephrine Glucuronide-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological stability of Phenylephrine (B352888) glucuronide-d3, a deuterated metabolite of the widely used sympathomimetic amine, phenylephrine. While direct experimental data on the biological stability of this specific deuterated glucuronide is not extensively available in published literature, this document extrapolates its expected stability based on fundamental principles of drug metabolism, the kinetic isotope effect of deuterium (B1214612), and the known behavior of glucuronide conjugates. This guide also presents detailed experimental protocols for researchers to assess the in vitro and in vivo stability of Phenylephrine glucuronide-d3 and its non-deuterated counterpart.

Introduction to Phenylephrine and its Metabolism

Phenylephrine is a selective alpha-1 adrenergic receptor agonist used primarily as a nasal decongestant and a vasopressor to treat hypotension.[1] Following administration, phenylephrine undergoes extensive metabolism, mainly in the liver and intestinal wall.[2][3] The primary metabolic pathways are:

-

Oxidative deamination by monoamine oxidase (MAO) to form m-hydroxymandelic acid, the major inactive metabolite.[2][4]

-

Glucuronidation , which involves the enzymatic addition of a glucuronic acid moiety to the phenylephrine molecule.[2][4]

Glucuronidation is a major Phase II metabolic pathway that increases the water solubility of drugs and their metabolites, facilitating their excretion.[6] The resulting phenylephrine glucuronide is then primarily eliminated through the urine.[2][7]

Phenylephrine Glucuronidation Pathway

The glucuronidation of phenylephrine is catalyzed by UDP-glucuronosyltransferases (UGTs). This process is depicted in the signaling pathway below.

Caption: Metabolic pathway of phenylephrine to phenylephrine glucuronide.

The Role of Deuteration in Enhancing Metabolic Stability

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[8] The replacement of hydrogen with deuterium in a drug molecule can significantly alter its metabolic fate. This is primarily due to the Deuterium Kinetic Isotope Effect (KIE) .[9]

A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when deuterium is substituted at that position.[10] This can lead to:

-

Increased metabolic stability: The drug is broken down more slowly.

-

Longer biological half-life.

-

Increased drug exposure.

-

Reduced formation of certain metabolites.

In the context of this compound, the deuterium atoms are typically placed on the methyl group or other positions susceptible to metabolic modification, although for its use as an internal standard, the position of deuteration is primarily to provide a mass shift for mass spectrometry without significantly altering its chemical behavior.[11]

Biological Stability of this compound: An Inferred Profile

The biological stability of this compound is primarily determined by its resistance to enzymatic hydrolysis by β-glucuronidases. These enzymes are present in various tissues and in the gut microbiome and can cleave the glucuronic acid moiety, releasing the parent drug (phenylephrine).[12][13]

The hydrolysis of the glucuronide conjugate is the reverse of the glucuronidation reaction. The stability of the deuterated form in this context is influenced by the position of the deuterium atoms. If the deuteration is on the phenylephrine part of the molecule, it is not expected to have a significant direct KIE on the cleavage of the glucuronide bond itself, as this bond does not directly involve the deuterated carbons.

However, the overall disposition and stability in vivo could be indirectly affected. For instance, if deuteration reduces the rate of other metabolic pathways of phenylephrine, it might lead to a greater proportion of the drug being glucuronidated.

Table 1: Inferred Comparative Stability of Phenylephrine Glucuronide vs. This compound

| Parameter | Phenylephrine Glucuronide | This compound | Rationale |

| Susceptibility to β-glucuronidase Hydrolysis | Standard | Likely very similar | The enzymatic cleavage occurs at the glucuronide linkage, not at the sites of deuteration on the phenylephrine moiety. |

| Overall In Vivo Half-Life of the Glucuronide | Standard | Potentially slightly longer | If deuteration slows any minor, secondary metabolism of the glucuronide conjugate itself, the half-life could be extended. |

| Chemical Stability in Biological Matrices | Stable under physiological pH | Stable under physiological pH | Deuteration does not significantly alter the general chemical stability in plasma or urine. |

Experimental Protocols for Stability Assessment

To definitively determine the biological stability of this compound, the following experimental protocols are recommended.

In Vitro Stability in Human Liver Microsomes

This assay assesses the susceptibility of the test compound to metabolism by Phase I and Phase II enzymes present in liver microsomes.

Objective: To compare the rate of degradation of this compound and its non-deuterated analog in the presence of human liver microsomes.

Methodology:

-

Preparation of Reagents:

-

Test Compounds: 10 mM stock solutions of Phenylephrine glucuronide and this compound in DMSO.

-

Human Liver Microsomes (HLM): Commercially available, stored at -80°C.

-

NADPH Regenerating System: Solution A (NADP+, glucose-6-phosphate) and Solution B (glucose-6-phosphate dehydrogenase).

-

Phosphate (B84403) Buffer: 0.1 M, pH 7.4.

-

Quenching Solution: Acetonitrile (B52724) with a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound).

-

-

Incubation Procedure:

-

Pre-warm the phosphate buffer and HLM to 37°C.

-

In a 96-well plate, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

-

Pre-incubate the mixture for 5 minutes at 37°C with shaking.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding an equal volume of the cold quenching solution.

-

Include control incubations without NADPH to assess non-enzymatic degradation.

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

-

-

Data Analysis:

-

Plot the percentage of the remaining parent compound against time.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Caption: Workflow for an in vitro metabolic stability assay.

In Vitro Stability against β-glucuronidase Hydrolysis

This assay directly measures the stability of the glucuronide conjugate to enzymatic cleavage.

Objective: To compare the rate of hydrolysis of this compound and its non-deuterated analog by β-glucuronidase.

Methodology:

-

Preparation of Reagents:

-

Test Compounds: 10 mM stock solutions of Phenylephrine glucuronide and this compound in water or a suitable buffer.

-

β-glucuronidase: From a source such as E. coli or bovine liver, prepared in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).

-

Reaction Buffer: Acetate buffer, pH 5.0.

-

Quenching Solution: Acetonitrile.

-

-

Incubation Procedure:

-

In a microcentrifuge tube, combine the reaction buffer and the test compound (final concentration 10 µM).

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding β-glucuronidase.

-

At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction by adding the quenching solution.

-

Include a control incubation without the enzyme.

-

-

Sample Analysis:

-

Analyze the samples by LC-MS/MS to quantify the formation of phenylephrine (the hydrolysis product) and the disappearance of the glucuronide conjugate.

-

-

Data Analysis:

-

Plot the concentration of the formed phenylephrine or the remaining glucuronide over time.

-

Determine the rate of hydrolysis.

-

Table 2: Hypothetical Comparative Stability Data

| Compound | In Vitro t½ in HLM (min) | Rate of Hydrolysis by β-glucuronidase (µmol/min/mg protein) |

| Phenylephrine Glucuronide | > 120 | 1.5 |

| This compound | > 120 | 1.45 |

Note: These are hypothetical values for illustrative purposes.

Analytical Methodology: LC-MS/MS

A sensitive and specific LC-MS/MS method is crucial for the accurate quantification of this compound and related compounds.

-

Chromatography: Reversed-phase chromatography using a C18 column is typically suitable. A gradient elution with a mobile phase consisting of water and acetonitrile with a modifier like formic acid or ammonium (B1175870) formate (B1220265) is often employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Table 3: Example LC-MS/MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Phenylephrine | 168.1 | 136.1 | 15 |

| Phenylephrine Glucuronide | 344.1 | 168.1 | 20 |

| Phenylephrine-d3 | 171.1 | 139.1 | 15 |

| This compound | 347.1 | 171.1 | 20 |

Note: These m/z values are illustrative and should be optimized experimentally.

Conclusion

This compound is a valuable tool in pharmacokinetic and metabolic studies, primarily serving as an internal standard. Based on the principles of the kinetic isotope effect and the mechanism of glucuronide hydrolysis, its biological stability is expected to be very similar to that of the non-deuterated phenylephrine glucuronide. The deuteration is unlikely to significantly affect its cleavage by β-glucuronidases. However, to confirm this inferred stability, rigorous in vitro and in vivo studies, as detailed in this guide, are essential. Such studies will provide a definitive understanding of the metabolic fate of this compound and further validate its use in quantitative bioanalysis.

References

- 1. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 2. Phenylephrine - Wikipedia [en.wikipedia.org]

- 3. medicine.com [medicine.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. covachem.com [covachem.com]

- 7. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. Understanding Beta-Glucuronidase: Causes, Testing, and Treatment for High Levels [rupahealth.com]

- 13. β-Glucuronidase - Wikipedia [en.wikipedia.org]

Technical Guide to Phenylephrine Glucuronide-d3: Sourcing and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phenylephrine (B352888) glucuronide-d3, a critical internal standard for pharmacokinetic and metabolic studies of phenylephrine. This document outlines key information regarding suppliers, purity, and analytical methodologies essential for its application in a research and drug development setting.

Supplier and Purity Information

Phenylephrine glucuronide-d3 is a deuterium-labeled analog of phenylephrine glucuronide.[1][2] Its use as an internal standard enhances the accuracy of mass spectrometry and liquid chromatography for the precise quantification of phenylephrine in biological samples.[1][2][3] Several suppliers offer this compound as a reference standard, often accompanied by a Certificate of Analysis (CoA). While specific purity values may vary by batch and supplier, it is typically offered at high purity suitable for analytical applications.

| Supplier/Manufacturer | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Veeprho | Phenylephrine-D3 Glucuronide | Not specified | Not specified | Not specified | Offered as an internal standard for analytical and pharmacokinetic research.[1][2][4] A sample CoA may be available upon request.[1] |

| Clearsynth | (R)-Phenylephrine-d3 Glucuronide | Not specified | Not specified | Not specified | Provided with a Certificate of Analysis and is intended for use as an analytical standard for HPLC and in research and development.[5] |

| Axios Research | Phenylephrine-d3 glucuronide | Not specified | Not specified | Not specified | A fully characterized chemical compound used as a reference standard compliant with regulatory guidelines for analytical method development and validation.[6] |

| Cerilliant | (R/S)-Phenylephrine-d3 Glucuronide | Not Available | C15H18D3NO8 | 346.34 | A Certificate of Analysis is available.[7] |

| LGC Standards | (R)-Phenylephrine-d3 Glucuronide | Not specified | Not specified | Not specified | Offered as a certified reference material.[8] |

| Pharmaffiliates | (R)-Phenylephrine-d3 Glucuronide | NA | C15H18D3NO8 | 346.35 | Catalogue No.: PA STI 072960.[9] |

| Immunomart | This compound | Not specified | Not specified | Not specified | Described as a deuterium-labeled Phenylephrine glucuronide.[10] |

Metabolic Pathway of Phenylephrine

Phenylephrine undergoes extensive metabolism in the body. The primary metabolic pathways include sulfate (B86663) conjugation, oxidative deamination catalyzed by monoamine oxidase (MAO), and glucuronidation.[4] Glucuronidation is a major Phase II metabolic pathway for a wide range of drugs and xenobiotics.[11] This process involves the enzymatic transfer of a glucuronic acid moiety to the substrate, which increases its water solubility and facilitates its excretion.[11]

Experimental Protocols

While specific protocols for this compound are proprietary to the manufacturers, a general workflow for the quality control and analysis of such a reference standard can be outlined based on established analytical techniques for phenylephrine and related compounds.

Identity and Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for verifying the identity and determining the purity of this compound.

Workflow:

Methodology:

-

Standard Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase) to a known concentration.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used for phenylephrine and its metabolites.

-

Mobile Phase: An isocratic or gradient elution can be employed. A typical mobile phase might consist of a buffer such as ammonium acetate (pH adjusted to ~4.7) and an organic modifier like methanol in a specific ratio (e.g., 80:20 v/v).[12]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[12]

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C.[12]

-

Detection: UV detection at a wavelength where the analyte has significant absorbance, such as 272 nm for phenylephrine.[12]

-

-

Injection and Analysis: Inject a defined volume of the standard solution into the HPLC system. The resulting chromatogram will show a major peak corresponding to this compound and potentially minor peaks for any impurities.

-

Purity Calculation: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

To confirm the identity of the compound, the eluent from the HPLC can be directed to a mass spectrometer.

Methodology:

-

Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI).

-

Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight of the parent ion. The expected molecular weight for this compound (C15H18D3NO8) is approximately 346.34 g/mol .[7]

-

Fragmentation Analysis (MS/MS): To further confirm the structure, perform fragmentation of the parent ion and analyze the resulting product ions. This fragmentation pattern will be specific to the structure of this compound.

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, it is crucial to consult the supplier's Certificate of Analysis and perform in-house validation of analytical methods.

References

- 1. veeprho.com [veeprho.com]

- 2. veeprho.com [veeprho.com]

- 3. veeprho.com [veeprho.com]

- 4. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Phenylephrine-d3 glucuronide | Axios Research [axios-research.com]

- 7. (R/S)-Phenylephrine-d3 Glucuronide | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 8. (R)-Phenylephrine-d3 Glucuronide | LGC Standards [lgcstandards.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. clearsynth.com [clearsynth.com]

- 11. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

An In-Depth Technical Guide to Phenylephrine Metabolism and Glucuronidation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylephrine (B352888) is a synthetic sympathomimetic amine widely utilized as a nasal decongestant and vasopressor. A comprehensive understanding of its metabolic fate is crucial for drug development, assessment of drug-drug interactions, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth exploration of the metabolism of phenylephrine, with a particular focus on its glucuronidation pathways. While sulfation and oxidative deamination represent the primary metabolic routes, glucuronidation also contributes to its biotransformation.

Core Metabolic Pathways of Phenylephrine

Phenylephrine undergoes extensive first-pass metabolism, primarily in the intestinal wall and liver.[1] The main metabolic pathways are:

-

Sulfation: This is a major conjugation pathway for phenylephrine.[2]

-

Oxidative Deamination: Mediated by monoamine oxidase (MAO-A and MAO-B), this pathway leads to the formation of inactive metabolites.[1]

-

Glucuronidation: This represents a less prominent, yet significant, conjugation pathway in the metabolism of phenylephrine.[1]

Following oral administration, a significant portion of the parent drug is rapidly conjugated, with approximately 59% undergoing sulfation (47%) and glucuronidation (12%).[3] After intravenous administration, about 57% of a dose is recovered in the urine as the major metabolite, m-hydroxymandelic acid, with sulfate (B86663) and glucuronide conjugates accounting for the remainder.[4]

Glucuronidation of Phenylephrine

Glucuronidation is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that conjugate a wide variety of endogenous and exogenous compounds with glucuronic acid, thereby increasing their water solubility and facilitating their excretion.[5]

While studies indicate that glucuronidation is a metabolic pathway for phenylephrine, research suggests it is a minor one, with negligible amounts of phenylephrine glucuronide being excreted in the urine.[6]

UDP-Glucuronosyltransferase (UGT) Isoforms in Phenylephrine Metabolism

Specific UGT isoforms responsible for the glucuronidation of phenylephrine have not been definitively identified in the reviewed literature. The UGT1A and UGT2B families are the primary enzymes involved in the glucuronidation of a vast array of drugs.[5] Given phenylephrine's phenolic structure, it is plausible that isoforms such as UGT1A1, UGT1A9, and UGT2B7, which are known to metabolize phenolic compounds, may be involved.[7][8] However, further research with recombinant human UGT isoforms is necessary to elucidate the specific enzymes responsible for phenylephrine glucuronidation and their respective contributions.

Quantitative Data on Phenylephrine Metabolism

The following table summarizes the available quantitative data on the metabolism and excretion of phenylephrine.

| Parameter | Value | Reference |

| Metabolite Excretion in Urine | ||

| Unchanged Phenylephrine | ~12% (IV administration) | [4] |

| m-Hydroxymandelic Acid | ~57% (IV administration) | [4] |

| Sulfate Conjugates | Major component | [4] |

| Glucuronide Conjugates | Negligible amounts in urine | [6] |

| Conjugation after Oral Administration | ||

| Total Conjugated Drug | ~59% | [3] |

| - Sulfation | ~47% | [3] |

| - Glucuronidation | ~12% | [3] |

Experimental Protocols

In Vitro Phenylephrine Glucuronidation Assay Using Human Liver Microsomes

This protocol provides a general framework for assessing the in vitro glucuronidation of phenylephrine using human liver microsomes. Specific conditions may require optimization.

1. Materials:

-

Phenylephrine

-

Pooled Human Liver Microsomes (HLMs)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Formic acid

-

Internal standard (e.g., a structurally similar compound not metabolized by UGTs)

-

LC-MS/MS system

2. Incubation Procedure:

-

Prepare a stock solution of phenylephrine in a suitable solvent (e.g., water or methanol).

-

In a microcentrifuge tube, combine the following in order:

-

Tris-HCl buffer (to final volume)

-

MgCl₂ (to a final concentration of 5-10 mM)

-

Pooled Human Liver Microsomes (e.g., 0.5 mg/mL final concentration)

-

Phenylephrine (at various concentrations to determine kinetics)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a pre-warmed solution of UDPGA (to a final concentration of 2-5 mM).

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins (e.g., 14,000 rpm for 10 minutes at 4°C).

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis for Phenylephrine Glucuronide:

-

Chromatographic Separation: Use a suitable C18 reversed-phase column. The mobile phase can consist of a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for both phenylephrine glucuronide and the internal standard.

Workflow for In Vitro Phenylephrine Glucuronidation Assay

Caption: Workflow for the in vitro phenylephrine glucuronidation assay.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the direct impact of phenylephrine's glucuronidated metabolites on cellular signaling pathways. As glucuronidation is primarily a detoxification pathway that facilitates excretion, the resulting metabolites are generally considered inactive. However, further research is warranted to definitively rule out any potential biological activity of phenylephrine glucuronide.

Conclusion

The metabolism of phenylephrine is a complex process dominated by sulfation and oxidative deamination. While glucuronidation constitutes a minor pathway, its characterization is essential for a complete understanding of the drug's disposition. This guide has summarized the current knowledge of phenylephrine's glucuronidation, highlighting the need for further research to identify the specific UGT isoforms involved and to fully characterize the kinetics of this metabolic route. The provided experimental protocol serves as a foundation for researchers to investigate the in vitro glucuronidation of phenylephrine, which will contribute to a more comprehensive understanding of its metabolism and potential for drug-drug interactions.

Phenylephrine Metabolic Pathways

Caption: Major metabolic pathways of phenylephrine.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulfation of phenylephrine by the human cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stereoselective glucuronidation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin by human UDP-glucuronosyltransferase (UGT) 1A1, UGT1A9, and UGT2B15: effects of UGT-UGT interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potent inhibitors of the human UDP-glucuronosyltransferase 2B7 derived from the sesquiterpenoid alcohol longifolol - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylephrine Glucuronide-d3: A Technical Guide for Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phenylephrine (B352888) Glucuronide-d3, an analytical reference standard crucial for the accurate quantification of phenylephrine and its metabolites in biological matrices. This document outlines the metabolic pathways of phenylephrine, the physicochemical properties of the deuterated standard, and detailed methodologies for its application in bioanalytical assays.

Introduction to Phenylephrine and its Metabolism

Phenylephrine is a selective α1-adrenergic receptor agonist used primarily as a nasal decongestant and a vasopressor to increase blood pressure.[1] Following administration, phenylephrine undergoes extensive first-pass metabolism in the gut wall and liver. The primary metabolic pathways are sulfation and oxidative deamination by monoamine oxidase (MAO), with glucuronidation occurring to a lesser extent.[2][3] The major metabolite is meta-hydroxymandelic acid.[2][4] Glucuronide conjugates of phenylephrine are also formed and excreted in the urine.[2][3]

The metabolic conversion of phenylephrine to phenylephrine glucuronide is a crucial consideration in pharmacokinetic and drug metabolism studies. Accurate quantification of both the parent drug and its metabolites is essential for a comprehensive understanding of its disposition in the body.

Metabolic Pathway of Phenylephrine

The following diagram illustrates the primary metabolic pathways of phenylephrine, including the formation of phenylephrine glucuronide.

Phenylephrine Glucuronide-d3 Analytical Reference Standard

This compound is a stable isotope-labeled version of the phenylephrine glucuronide metabolite. The incorporation of three deuterium (B1214612) atoms results in a mass shift that allows it to be differentiated from the endogenous, non-labeled metabolite by mass spectrometry. This makes it an ideal internal standard for quantitative bioanalytical methods.[5][6]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₅H₁₈D₃NO₈ |

| Molecular Weight | 346.35 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol (B129727) and water |

| Storage Conditions | -20°C, protect from light and moisture |

Certificate of Analysis (Representative Data)

A Certificate of Analysis (CoA) for a this compound analytical reference standard would typically include the following information. The data presented here is representative and may vary between lots and suppliers.

| Parameter | Specification | Result | Method |

| Identity (¹H-NMR, MS) | Conforms to structure | Conforms | NMR, LC-MS |

| Purity (HPLC) | ≥98% | 99.2% | HPLC-UV |

| Isotopic Purity | ≥99% atom % D | 99.6% atom % D | Mass Spectrometry |

| Concentration (as supplied) | 100 µg/mL in Methanol (± 5%) | 101.2 µg/mL | Gravimetric/HPLC |

| Residual Solvents | Meets USP <467> requirements | Complies | GC-HS |

| Water Content (Karl Fischer) | ≤1.0% | 0.3% | KF Titration |

Experimental Protocol: Quantification of Phenylephrine and Phenylephrine Glucuronide in Human Plasma by LC-MS/MS

This section provides a detailed, representative protocol for the simultaneous quantification of phenylephrine and phenylephrine glucuronide in human plasma using this compound as an internal standard. This method is based on established principles of bioanalytical method validation.

Materials and Reagents

-

Phenylephrine reference standard

-

Phenylephrine Glucuronide reference standard

-

This compound internal standard

-

Human plasma (K₂EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation Workflow

The following diagram illustrates the workflow for the extraction of phenylephrine and its glucuronide metabolite from plasma samples.

Detailed Steps:

-

Spiking: To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions

The following table summarizes the typical liquid chromatography and mass spectrometry conditions for the analysis.

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | See table below |

Mass Spectrometry Parameters (MRM Transitions)

The Multiple Reaction Monitoring (MRM) transitions for the analytes and the internal standard are critical for selective and sensitive quantification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Phenylephrine | 168.1 | 135.1 | 15 |

| Phenylephrine Glucuronide | 344.1 | 168.1 | 20 |

| This compound (IS) | 347.1 | 168.1 | 20 |

Data Analysis and Quantification

The quantification of phenylephrine and phenylephrine glucuronide is based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the prepared calibration standards. The concentration of the analytes in the unknown samples is then determined from this calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of phenylephrine and its glucuronide metabolite in biological samples. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects during LC-MS/MS analysis. The methodologies and data presented in this guide provide a comprehensive resource for researchers and scientists involved in the development and validation of bioanalytical methods for phenylephrine.

References

- 1. Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frequently Asked Questions: Reference Standards [restek.com]

- 3. High-performance liquid chromatographic determination of phenylephrine and its conjugates in human plasma using solid-phase extraction and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

Methodological & Application

Application Note: Quantitative Analysis of Phenylephrine Glucuronide-d3 in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylephrine (B352888) is a sympathomimetic amine commonly used as a nasal decongestant. Following administration, it is extensively metabolized in the body, with glucuronidation being a major metabolic pathway. The resulting metabolite, phenylephrine glucuronide, is a key analyte for pharmacokinetic and drug metabolism studies. To accurately quantify this metabolite, a stable isotope-labeled internal standard, such as Phenylephrine glucuronide-d3, is often employed to correct for matrix effects and variations in sample processing.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The protocol provided herein is intended to serve as a comprehensive guide for researchers in drug development and clinical pharmacology.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

-

Reagents:

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Human plasma (blank)

-

This compound reference standard

-

Internal Standard (IS): A suitable stable isotope-labeled analog of a related compound (e.g., Deuterated ephedrine (B3423809) glucuronide)

-

-

Procedure:

-

Thaw plasma samples and standards to room temperature.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex to ensure complete dissolution.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and separation of the polar glucuronide metabolite.

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A gradient elution is recommended to ensure good peak shape and separation from endogenous plasma components. A typical gradient would be:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS):

-

System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be optimized for the specific instrument used. The precursor ion for this compound is based on its calculated molecular weight ([M+H]+). The product ion is hypothesized based on the neutral loss of the glucuronic acid moiety (176 Da).

-

This compound: m/z 347.2 → 171.1 (Quantifier), m/z 347.2 → [Second most abundant product ion] (Qualifier)

-

Internal Standard (IS): To be determined based on the selected IS.

-

-

Source Parameters (Typical values, to be optimized):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

-

Data Presentation

The quantitative performance of the method should be evaluated according to standard bioanalytical method validation guidelines. The following tables summarize the expected performance characteristics of a validated assay.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | Linear (1/x²) | > 0.99 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| This compound | LLOQ | 1 | < 20 | < 20 | ± 20 |

| Low | 3 | < 15 | < 15 | ± 15 | |

| Mid | 100 | < 15 | < 15 | ± 15 | |

| High | 800 | < 15 | < 15 | ± 15 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction of this compound from plasma.

Bioanalytical Method Validation Logic

Caption: Key components of a comprehensive bioanalytical method validation.

Application Notes and Protocols for the Use of Phenylephrine Glucuronide-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylephrine (B352888) is a selective α1-adrenergic receptor agonist widely used as a nasal decongestant and a vasopressor to treat hypotension. Accurate quantification of phenylephrine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as Phenylephrine glucuronide-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to high accuracy and precision in quantification.[1] This document provides detailed application notes and protocols for the use of this compound as an internal standard in the bioanalysis of phenylephrine.

Quantitative Data Summary

The following tables summarize the validation parameters from various LC-MS/MS methods for the quantification of phenylephrine in human plasma, demonstrating the performance of methods that can be achieved with the use of a deuterated internal standard.

Table 1: Linearity and Sensitivity of Phenylephrine Quantification

| Concentration Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |

| 0.020 - 10.0 | 0.020 | [2][3] |

| 0.010 - 5.0 | 0.010 | [4][5] |

| 0.051 - 5.5 | 0.051 | [6] |

Table 2: Precision and Accuracy of Phenylephrine Quantification

| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) | Reference |

| Low, Medium, High | < 15% | < 15% | 95.0 - 105.3% | [3] |

| Low, Medium, High | < 15% | < 15% | 85 - 115% | [4][5] |

| Low, Medium, High | < 12% | < 12% | within ±8% | [6] |

Table 3: Recovery and Matrix Effect

| Parameter | Value | Reference |

| Extraction Recovery | 78.5% | [4][5] |

| Matrix Effect | No significant matrix effect reported with the use of a stable isotope-labeled internal standard. | [6] |

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is suitable for high-throughput analysis of plasma samples.

Materials:

-

Human plasma samples

-

This compound internal standard working solution

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Centrifuge

-

Vortex mixer

Procedure:

-

To a 100 µL aliquot of plasma sample, add 20 µL of this compound internal standard working solution.

-

Vortex mix for 30 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix for 1 minute.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, reducing matrix effects.[4][5]

Materials:

-

Human plasma samples

-

This compound internal standard working solution

-

SPE cartridges (e.g., C18)

-

Methanol (B129727), HPLC grade

-

Water, HPLC grade

-

Ammonium hydroxide

-

Formic acid

-

SPE manifold

-

Evaporator

Procedure:

-

To a 500 µL aliquot of plasma sample, add 50 µL of this compound internal standard working solution.

-

Vortex mix for 30 seconds.

-

Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix for 1 minute.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Phenylephrine: m/z 168.1 → 135.1

-

This compound: m/z 347.2 → 171.1 (Example transition, exact mass may vary based on deuteration pattern)

-

-

Ion Source Temperature: 500°C

-

Ion Spray Voltage: 5500 V

-

Curtain Gas: 30 psi

-

Collision Gas: 8 psi

Visualizations

Phenylephrine Signaling Pathway

Phenylephrine acts as a selective agonist for α1-adrenergic receptors.[7][8] Its binding initiates a signaling cascade through the Gq alpha subunit, leading to the activation of phospholipase C (PLC).[9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm.[9] The increased intracellular calcium concentration leads to the activation of calcium-dependent protein kinases and ultimately results in smooth muscle contraction.[10]

Caption: Phenylephrine's α1-adrenergic signaling cascade.

Experimental Workflow for Phenylephrine Quantification

The following diagram illustrates the general workflow for the quantification of phenylephrine in a biological matrix using this compound as an internal standard.

Caption: Workflow for phenylephrine bioanalysis.

References

- 1. researchgate.net [researchgate.net]

- 2. CN109187832B - Method for determining phenylephrine concentration by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) and sample pretreatment method - Google Patents [patents.google.com]

- 3. Pre-column derivatization method for determining phenylephrine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]